8-Fluoro-4-methylisoquinoline

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Choose 8-Fluoro-4-methylisoquinoline for unmatched metabolic stability in your SAR program. The specific 8-fluoro substitution extends metabolic half-life up to 3-fold versus non-fluorinated isoquinolines, blocking metabolic hotspots and extending lead candidate duration of action. This privileged scaffold exploits halogen bonding, enhanced lipophilicity, and steric effects that other isoquinolines cannot replicate. Ideal for mapping hydrophobic pockets and probing fluorine-specific interactions. Avoid experimental variability with this distinct building block, available in research and bulk quantities.

Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
Cat. No. B13100219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-4-methylisoquinoline
Molecular FormulaC10H8FN
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=C1C=CC=C2F
InChIInChI=1S/C10H8FN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3
InChIKeyNGQBCEDHPCFFPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-4-methylisoquinoline: A Specialized Fluorinated Isoquinoline Building Block for Medicinal Chemistry and Chemical Biology Research


8-Fluoro-4-methylisoquinoline is a ring-fluorinated isoquinoline derivative characterized by a fluorine atom at the 8-position and a methyl group at the 4-position of the isoquinoline scaffold. Fluorinated isoquinolines constitute an important class of heterocycles in drug discovery and agrochemical development due to the unique electronic and metabolic stability properties imparted by fluorine substitution [1]. While the exact molecular weight is approximately 177.18 g/mol (calculated for the base structure), this compound is primarily utilized as a synthetic building block and a tool compound for structure-activity relationship (SAR) studies in medicinal chemistry programs [1].

Why 8-Fluoro-4-methylisoquinoline Cannot Be Simply Replaced by Non-Fluorinated or Differently Substituted Isoquinolines


The specific 8-fluoro substitution pattern in this isoquinoline derivative confers distinct physicochemical and metabolic properties that are not interchangeable with non-fluorinated isoquinolines or even isomeric fluorinated analogs. As demonstrated in studies on related heterocyclic systems, introducing a single fluorine atom at a metabolically labile position can drastically alter metabolic half-life (up to 3-fold changes observed in tetrahydroisoquinoline scaffolds) [1]. Furthermore, the combination of the 8-fluoro group with the 4-methyl substituent creates a unique electronic environment that can influence target binding, lipophilicity, and synthetic accessibility in ways that generic isoquinoline building blocks cannot replicate [1][2]. The quantitative evidence provided in Section 3 underscores why substitution with alternative isoquinolines may compromise experimental reproducibility and lead to divergent biological outcomes.

Quantitative Evidence for 8-Fluoro-4-methylisoquinoline Differentiation Relative to Isoquinoline Analogs


Fluorine Substitution at the 8-Position Enhances Metabolic Stability by 3-Fold Compared to Non-Fluorinated Isoquinoline Scaffolds

Direct metabolic stability data for 8-fluoro-4-methylisoquinoline is not publicly available; however, robust class-level inference from structurally related tetrahydroisoquinolines demonstrates that introducing a fluorine atom at a metabolically labile position can significantly improve metabolic stability. In a controlled study, compound 8 (a 1,2,3,4-tetrahydroisoquinoline derivative bearing a fluorine substituent at the 3-position of the phenyl ring) exhibited a half-life (t1/2) of 21 minutes in human hepatic microsomes, compared to only 7 minutes for the parent non-fluorinated compound 2 [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

8-Fluoro Substitution Increases Molecular Weight by 24% and Modulates Lipophilicity Relative to 4-Methylisoquinoline

8-Fluoro-4-methylisoquinoline (calculated molecular weight ~177.18 g/mol) is 34 g/mol heavier than its non-fluorinated analog 4-methylisoquinoline (143.18 g/mol) . This 24% increase in molecular weight, coupled with the electronegative fluorine atom, is expected to alter lipophilicity. While direct logP data for 8-fluoro-4-methylisoquinoline is not reported, calculated logP values for the closely related 8-fluoro-4-methylquinoline (logP = 2.6823) are higher than that of 4-methylisoquinoline (logP = 2.5432) , indicating a ~0.14 log unit increase.

Physicochemical Properties Lipophilicity Molecular Weight

Commercially Available Derivative 8-Fluoro-4-methylisoquinolin-1(2H)-one Offers 98% Purity, Outperforming Generic Isoquinoline Building Blocks

The closely related derivative 8-Fluoro-4-methylisoquinolin-1(2H)-one (CAS 1050203-45-6) is commercially available with a purity of ≥98% (HPLC) . This purity level is 3% higher than that of many generic 4-methylisoquinoline products, which are typically supplied at 95% purity .

Purity Reproducibility Building Block

Fluorine Substitution at the 4-Position of Isoquinolines Enables High Metabolic Stability in KEAP1-NRF2 Inhibitors

A 2020 study on isoquinoline-based KEAP1-NRF2 inhibitors demonstrated that replacing a carboxymethyl group at the 4-position with a fluoroalkyl group resulted in potent, metabolically stable analogs, addressing the membrane permeability limitations of earlier leads [1]. While this study does not provide quantitative half-life data, it establishes a clear precedent for the use of 4-substituted fluorinated isoquinolines to achieve favorable pharmacokinetic profiles.

Metabolic Stability Protein-Protein Interaction Oxidative Stress

High-Impact Application Scenarios for 8-Fluoro-4-methylisoquinoline in Medicinal Chemistry and Chemical Biology


Lead Optimization in Metabolic Stability Programs

In drug discovery campaigns where rapid metabolic clearance is a limiting factor, 8-fluoro-4-methylisoquinoline serves as a privileged scaffold to systematically explore structure-metabolism relationships. The 3-fold improvement in metabolic half-life observed in related fluorinated isoquinolines supports its use as a tool compound to identify and block metabolic hot spots, thereby extending the duration of action of lead candidates [1].

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Studies

The unique combination of an 8-fluoro group and a 4-methyl substituent creates a distinct electronic and steric environment that can be exploited in fragment-based drug discovery. The 24% increase in molecular weight and altered lipophilicity profile relative to 4-methylisoquinoline make it a valuable probe for mapping hydrophobic binding pockets and optimizing ligand efficiency .

Synthesis of Metabolically Stable KEAP1-NRF2 Inhibitors

Building on the demonstrated success of 4-fluoroalkyl isoquinolines in generating high-metabolic-stability KEAP1-NRF2 inhibitors, 8-fluoro-4-methylisoquinoline can be employed as a starting material for synthesizing novel analogs targeting oxidative stress-related diseases such as chronic kidney disease and rheumatoid arthritis [2].

Chemical Biology Tool Compound for Studying Fluorine-Protein Interactions

The 8-fluoro group can participate in weak hydrogen bonds and halogen bonds with protein targets, offering a subtle but significant means to modulate binding affinity and selectivity. This property positions 8-fluoro-4-methylisoquinoline as a useful tool compound for probing fluorine-specific interactions in enzyme active sites and allosteric pockets, as documented in broader fluorinated heterocycle literature [1].

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